(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine
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Overview
Description
(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of two methyl groups at positions 2 and 5 of the pyrrole ring and a methanamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine typically involves the condensation of 2,5-dimethylpyrrole with formaldehyde and ammonia or a primary amine. One common method includes the reaction of 2,5-dimethylpyrrole with formaldehyde in the presence of a base, followed by the addition of ammonia or a primary amine to form the methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole carboxylic acids, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole compounds with diverse functional groups .
Scientific Research Applications
(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the methanamine group but shares the same pyrrole ring structure.
3-Methylpyrrole: Contains a single methyl group at position 3 instead of two at positions 2 and 5.
Pyrrole-2-carboxaldehyde: Contains an aldehyde group at position 2 instead of methyl groups.
Uniqueness
(2,5-Dimethyl-1H-pyrrol-3-yl)methanamine is unique due to the presence of both the methanamine group and the two methyl groups on the pyrrole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,5-dimethyl-1H-pyrrol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENYXWFEZWBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368589-11-0 |
Source
|
Record name | (2,5-dimethyl-1H-pyrrol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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